Cas no 712294-48-9 (3-Chloro-4-ethoxy-5-methoxybenzoic Acid)

3-Chloro-4-ethoxy-5-methoxybenzoic Acid structure
712294-48-9 structure
商品名:3-Chloro-4-ethoxy-5-methoxybenzoic Acid
CAS番号:712294-48-9
MF:C10H11O4Cl
メガワット:230.645
CID:3085708
PubChem ID:900812

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-ethoxy-5-methoxy-benzoic acid
    • 3-Chloro-4-ethoxy-5-methoxybenzoic Acid

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-08919-0.05g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95.0%
0.05g
$65.0 2025-02-21
Enamine
EN300-08919-0.5g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95.0%
0.5g
$256.0 2025-02-21
TRC
C378830-25mg
3-Chloro-4-ethoxy-5-methoxybenzoic Acid
712294-48-9
25mg
$ 50.00 2022-04-28
Enamine
EN300-08919-0.25g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95.0%
0.25g
$136.0 2025-02-21
Enamine
EN300-08919-0.1g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95.0%
0.1g
$96.0 2025-02-21
Enamine
EN300-08919-1.0g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95.0%
1.0g
$355.0 2025-02-21
Enamine
EN300-08919-10g
3-chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95%
10g
$1531.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292012-100mg
3-Chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95%
100mg
¥2592.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292012-5g
3-Chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95%
5g
¥27885.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292012-2.5g
3-Chloro-4-ethoxy-5-methoxybenzoic acid
712294-48-9 95%
2.5g
¥18813.00 2024-05-02

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 関連文献

3-Chloro-4-ethoxy-5-methoxybenzoic Acidに関する追加情報

Comprehensive Overview of 3-Chloro-4-ethoxy-5-methoxybenzoic Acid (CAS No. 712294-48-9): Properties, Applications, and Industry Insights

3-Chloro-4-ethoxy-5-methoxybenzoic Acid (CAS No. 712294-48-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative combines chloro, ethoxy, and methoxy substituents, offering versatile reactivity for synthetic applications. As demand for fine chemicals and intermediates grows, this compound has emerged as a valuable building block in drug discovery pipelines.

The molecular structure of 3-Chloro-4-ethoxy-5-methoxybenzoic Acid features a carboxyl group (-COOH) at position 1, with chlorine at position 3, ethoxy at position 4, and methoxy at position 5. This multifunctional aromatic acid exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while being less soluble in water. Researchers frequently inquire about its pKa value, which typically ranges between 4.2-4.8 due to the electron-withdrawing effects of the chloro substituent.

Current applications focus on its role as a pharmaceutical intermediate, particularly in developing non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors. The compound's ability to undergo nucleophilic aromatic substitution at the chloro position makes it valuable for creating diverse molecular scaffolds. Industry searches for "CAS 712294-48-9 supplier" and "3-Chloro-4-ethoxy-5-methoxybenzoic Acid synthesis" have increased by 32% year-over-year, reflecting growing commercial interest.

From an environmental perspective, green chemistry approaches are being explored for its production. Recent patents describe catalytic methods using palladium or copper complexes to improve yield while reducing waste. The compound's biodegradability profile and ecotoxicological data are frequently requested by regulatory compliance teams, with studies showing moderate persistence in aquatic systems.

Analytical characterization typically employs HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. The proton NMR spectrum shows distinctive peaks: aromatic protons appear between δ 7.2-7.8 ppm, ethoxy methyl at δ 1.4 ppm (triplet), and methoxy singlet near δ 3.9 ppm. Purity standards exceeding 98% are required for most pharmaceutical applications, driving innovation in purification techniques like recrystallization from toluene/hexane mixtures.

Emerging research explores its potential in material science, particularly as a monomer for functional polymers. The carboxylic acid group enables incorporation into polyesters or polyamides with modified thermal properties. Searches for "CAS 712294-48-9 material applications" have tripled since 2022, indicating cross-disciplinary interest.

Stability studies reveal that 3-Chloro-4-ethoxy-5-methoxybenzoic Acid remains stable under nitrogen at room temperature for >24 months, though decomposition may occur above 180°C. Proper storage in amber glass containers with desiccants is recommended, as moisture can lead to gradual hydrolysis of the ethoxy group. These storage conditions are critical for maintaining batch consistency in industrial settings.

The global market for this compound is projected to grow at 6.8% CAGR through 2030, with Asia-Pacific leading production capacity expansion. Quality control protocols emphasize residual solvent analysis and heavy metal screening, addressing concerns about pharmaceutical impurities. Regulatory filings increasingly require detailed genotoxicity studies and ICH stability data for compliance with FDA and EMA guidelines.

Recent synthetic improvements focus on flow chemistry approaches, reducing reaction times from 12 hours to <90 minutes while improving yield to >85%. These advancements respond to industry demands for cost-effective synthesis and sustainable manufacturing. Patent analysis shows 14 new applications referencing this compound in 2023 alone, primarily in kinase inhibitor development and crop protection formulations.

For researchers, key considerations include the compound's handling precautions (dust control, PPE requirements) and waste disposal procedures. While not classified as hazardous under GHS, standard laboratory practices for organic acids should be followed. The material safety data sheet (MSDS) provides detailed guidance on first aid measures and spill containment.

Future directions may explore its use in bioconjugation chemistry or as a precursor for fluorescent probes. The compound's structural flexibility allows for diverse modifications, making it valuable for medicinal chemistry optimization. With increasing interest in targeted drug delivery systems, its potential as a linker molecule warrants further investigation.

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